N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide
Overview
Description
N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide is an organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a dioxoisoindole moiety, and a carboxamide functional group, which collectively contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the nitration of acetophenone to produce 3-nitroacetophenone. This intermediate is then subjected to further reactions, such as cyclization and amide formation, to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various nitro compounds .
Scientific Research Applications
N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism by which N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide exerts its effects involves interactions with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dioxoisoindole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide
- N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxylate
- N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-sulfonamide
Uniqueness
N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction profiles, making it valuable for specialized applications .
Properties
IUPAC Name |
N-(3-nitrophenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O5/c25-19(22-14-5-4-8-16(12-14)24(28)29)13-9-10-17-18(11-13)21(27)23(20(17)26)15-6-2-1-3-7-15/h1-12H,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCXFKNWGHRMDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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